molecular formula C17H17NO3S2 B2999280 N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034366-28-2

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2999280
CAS No.: 2034366-28-2
M. Wt: 347.45
InChI Key: BOYIJBVNDDSCAJ-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H17NO3S2 and its molecular weight is 347.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Studies on thiophene derivatives have led to the synthesis of various compounds with potential applications in antimicrobial activity and docking studies. For instance, Spoorthy et al. (2021) synthesized a series of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, characterizing their structures through NMR, IR, Mass spectral data, and elemental analysis. These compounds were evaluated for anti-microbial activity and docking studies, suggesting their potential in scientific research for antimicrobial applications Spoorthy et al., 2021.

Biological Evaluation

Research on thiophene-containing compounds also includes the investigation of their biological activities. Gütschow et al. (1999) synthesized a series of 2-(diethylamino)thieno1,3ŏxazin-4-ones, evaluating them in vitro for inhibitory activity toward human leukocyte elastase (HLE), indicating their potential as stable inhibitors Gütschow et al., 1999.

Antiproliferative Activity

Further exploration into thiophene analogs, like Haridevamuthu et al. (2023) study, shows hydroxyl-containing benzo[b]thiophene analogs possessing selective antiproliferative activity against cancer cells. These findings suggest the importance of the hydroxyl group in the compound's anticancer activity and open pathways for combinational therapy applications Haridevamuthu et al., 2023.

Electrochemical and Electrochromic Properties

On the materials science front, Sotzing et al. (1996) investigated bis(2-(3,4-ethylenedioxy)thiophene)-based monomers for their electrochemical polymerization into electroactive polymers. These polymers exhibit low redox switching potentials and stability in the conducting state, hinting at their utility in electrochromic devices Sotzing et al., 1996.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S2/c19-6-7-21-14(13-5-8-22-11-13)10-18-17(20)16-9-12-3-1-2-4-15(12)23-16/h1-5,8-9,11,14,19H,6-7,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYIJBVNDDSCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC(C3=CSC=C3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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